molecular formula C13H18ClN3O2 B2453591 4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide CAS No. 2034274-66-1

4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide

Cat. No. B2453591
CAS RN: 2034274-66-1
M. Wt: 283.76
InChI Key: YQSJYRHVELYRPV-UHFFFAOYSA-N
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Description

The compound “4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds. The molecule also contains a pyridine ring, which is a basic heterocyclic aromatic ring with wide applications in medicines, dyes, and food flavorings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperidine rings can participate in a variety of reactions, including substitutions and ring-opening reactions . Pyridine rings can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence its properties.

Scientific Research Applications

Synthesis and Structural Analysis

The compound "4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide" is closely related to various synthesized carboxamide derivatives with potential biological activities. For example, a synthesis method was developed for 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, showcasing a process of reacting 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with aryl isocyanates. The reaction provides moderate yields and has implications in the development of compounds with similar structures (Kobayashi et al., 2009). Additionally, a similar compound, 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide, was synthesized and its structure was characterized by various spectroscopic methods, revealing the presence of intramolecular hydrogen bonds and intermolecular weak interactions, which may contribute to its biological activities (Li et al., 2015).

Biological Activities and Molecular Docking

The carboxamide derivatives are studied for their potential biological activities. In one study, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a closely related compound, was investigated for its analgesic activity. Despite its effectiveness in alleviating chronic pain, its hyperthermia side-effect and unsatisfactory pharmacokinetic profile limited its development. However, the study led to the discovery of analogs with improved pharmacological profiles, which provides insights into the development of analogs of "this compound" for potential therapeutic applications (Nie et al., 2020).

Computational Studies and Non-Linear Optical Properties

Compounds with a structure similar to "this compound" have been subject to computational studies and analysis of their non-linear optical (NLO) properties. For instance, water-mediated synthesis of carboxamide derivatives was investigated, and the compounds were characterized by FT-IR, NMR, and X-ray diffraction. Computational chemistry methods supported the findings, and the NLO properties and molecular docking analyses of the compounds were examined, revealing significant interactions that may contribute to their pharmacological properties (Jayarajan et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many compounds with a piperidine ring structure have biological activity and are used in pharmaceuticals.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific information, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

4-(3-chloropyridin-4-yl)oxy-N-ethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-2-16-13(18)17-7-4-10(5-8-17)19-12-3-6-15-9-11(12)14/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSJYRHVELYRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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